
Alosetron
Overview
Description
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type. It is primarily used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women who have not responded to conventional therapy . This compound modulates serotonin-sensitive gastrointestinal processes, which helps in controlling IBS symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for alosetron involves the oxidative photocyclisation of N-arylenaminones to indoles, which mirrors the Fischer indole synthesis but uses anilines instead of arylhydrazines . This method is advantageous as it avoids the use of stoichiometric reagents, metal catalysts, or harsh reaction conditions .
Industrial Production Methods: In an industrial setting, this compound can be synthesized by reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with other reagents under specific conditions . The process involves heating the mixture of acetic acid, dimethylformamide, and trifluoroacetic acid to 100-115°C .
Chemical Reactions Analysis
Types of Reactions: Alosetron undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole derivatives .
Scientific Research Applications
Randomized Controlled Trials
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Efficacy in Women with IBS-D :
A pivotal clinical trial demonstrated that alosetron significantly improved symptoms in women suffering from IBS-D. In a double-blind study involving 600 women, those treated with this compound reported greater relief from abdominal pain and discomfort compared to placebo groups (41% vs. 26% monthly responders) over a 12-week period . -
Dose-Ranging Studies :
Another phase II study assessed various dosages of this compound (0.5 mg to 4 mg) in men with diarrhea-predominant IBS. The results indicated that the 1 mg dose twice daily was particularly effective, with a significant percentage of patients reporting adequate relief from symptoms (53% vs. 40% for placebo) during the treatment phase . -
Quality of Life Improvements :
This compound has been shown to enhance health-related quality of life (HRQoL) for patients with severe IBS-D. In trials, improvements in HRQoL metrics were statistically significant when compared to placebo, indicating that patients experienced less restriction in daily activities and greater overall satisfaction with treatment .
Safety Profile
This compound is generally well-tolerated; however, it is associated with certain adverse effects, predominantly constipation. In clinical trials, the incidence of constipation varied with dosage—ranging from 9% at lower doses to 21% at higher doses . Serious adverse events such as ischemic colitis have been reported but are rare.
Case Study: Efficacy in Severe IBS-D
A case study involving a patient with severe IBS-D treated with this compound showed marked improvement in symptom management and quality of life after three months of therapy. The patient reported a significant reduction in abdominal pain and an increase in stool consistency, corroborating findings from larger clinical trials .
Summary of Findings
Mechanism of Action
Alosetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the gastrointestinal tract . By blocking these receptors, this compound reduces the neuronal depolarization that affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions . This helps in controlling the symptoms of IBS .
Comparison with Similar Compounds
Rifaximin: Another drug used for treating IBS with diarrhea.
Eluxadoline: A peripheral opioid receptor mixed agonist/antagonist used for IBS with diarrhea.
Comparison:
Alosetron vs. Rifaximin: this compound is a serotonin 5-HT3 receptor antagonist, while rifaximin is an antibiotic.
This compound vs. Eluxadoline: Both drugs are used for IBS with diarrhea, but they have different mechanisms of action.
This compound’s unique mechanism of action and its specific use for severe diarrhea-predominant IBS in women make it distinct from other similar compounds .
Biological Activity
Alosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 50-60%. The peak plasma concentration occurs within one hour after ingestion. The drug exhibits a volume of distribution ranging from 65 to 95 liters and is approximately 82% bound to plasma proteins. This compound is extensively metabolized in the liver, with only about 7% of the administered dose being excreted unchanged in urine. Notably, at least 13 metabolites have been identified, with a significant proportion being glucuronides .
This compound's primary mechanism involves the blockade of 5-HT3 receptors, which are implicated in gastrointestinal motility and visceral sensitivity. By inhibiting these receptors, this compound reduces colonic motor activity and enhances colonic compliance. This action leads to decreased abdominal pain and improved stool consistency in patients with IBS-D .
Clinical Efficacy
Case Studies and Clinical Trials
-
Efficacy in IBS-D :
A multicenter observational study demonstrated that this compound significantly improved abdominal pain and stool consistency in women with severe IBS-D over a 12-week period. The study reported that 41% of patients treated with this compound experienced adequate relief from IBS symptoms compared to 26% in the placebo group (p < 0.001) . -
Quality of Life Improvements :
In another randomized controlled trial, patients receiving this compound showed significant improvements across various quality-of-life domains related to IBS, including social activities and workplace productivity. The results indicated a statistically significant reduction in days lost due to IBS symptoms (mean days lost: -6.7) compared to placebo . -
Long-term Outcomes :
A long-term follow-up study indicated sustained benefits from this compound treatment, with many patients reporting continued symptom relief and improved quality of life even after cessation of therapy .
Safety Profile
While this compound is generally well-tolerated, it is associated with some adverse effects, primarily constipation and, less frequently, ischemic colitis. The incidence of serious adverse events remains low, but monitoring for gastrointestinal complications is advised during treatment .
Summary Table: Clinical Outcomes with this compound
Study | Population | Treatment Duration | Key Findings |
---|---|---|---|
Study 1 | Women with severe IBS-D | 12 weeks | 41% reported adequate relief vs. 26% placebo (p < 0.001) |
Study 2 | IBS patients | Variable | Significant improvement in quality of life metrics; reduced days lost due to IBS |
Study 3 | Long-term follow-up | >12 weeks | Sustained symptom relief post-treatment |
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of alosetron in modulating gastrointestinal symptoms in IBS-D?
this compound, a selective 5-HT₃ receptor antagonist, inhibits serotonin-mediated activation of visceral afferent neurons, reducing colonic transit and enhancing basal jejunal water/electrolyte absorption . Preclinical studies show it normalizes perturbed small intestinal motility by antagonizing 5-HT₃ receptors on intrinsic primary afferent neurons . In clinical trials, this compound increased colonic transit time and improved stool consistency in diarrhea-predominant IBS (IBS-D) patients, particularly women .
Methodological Insight : To evaluate mechanism, use in vitro radioligand binding assays (pKi: 9.8 for rat 5-HT₃ receptors) and in vivo models (e.g., Bezold-Jarisch reflex inhibition in rats at 1–3 µg/kg) . Human pharmacodynamic studies measure jejunal absorption via perfusion techniques and colonic transit via scintigraphy .
Q. How are effective dosages of this compound determined in clinical trials?
Phase II trials identified 1–2 mg twice daily (b.i.d.) as optimal, balancing efficacy (e.g., 50–60% pain relief) and tolerability (constipation incidence: 32% vs. 5% placebo) . Dose-response curves in IBS-D women showed 1 mg b.i.d. achieved significant improvements in stool frequency and urgency (RR 0.69; 95% CI 0.60–0.80) .
Methodological Insight : Use randomized, double-blind, placebo-controlled trials (RCTs) with FDA-recommended endpoints (e.g., ≥50% pain relief days, stool consistency via Bristol Stool Form Scale). Post hoc analyses of Phase III trials (n=5517 patients) validated 1 mg b.i.d. efficacy (P-score: 0.97) .
Q. What methodologies are employed to assess this compound's safety profile in clinical trials?
Safety is monitored via adverse event (AE) reporting in RCTs and postmarketing surveillance under REMS. In trials, constipation occurred in 32% of patients (vs. 5% placebo), typically mild/moderate and transient (median duration: 8 days) . Postmarketing data (203,939 prescriptions) show rare ischemic colitis (IC: 0.36/1000 patient-years) and constipation complications (CoC: 0.95/1000 patient-years) .
Methodological Insight : Implement FDA-mandated REMS programs for AE mitigation, including physician/patient education and follow-up surveys . Use adjudicated case reviews to classify IC/CoC .
Advanced Research Questions
Q. How can researchers address contradictions in efficacy data across this compound clinical trials?
Contradictions arise from heterogeneous trial populations (Rome I/II vs. III criteria) and post hoc endpoint adjustments. For example, 50% of Phase III this compound data were excluded due to updated FDA symptom thresholds, potentially overestimating efficacy . Mitigate via meta-analyses (I²=2.3% in pooled data) and indirect treatment comparisons (e.g., this compound vs. ramosetron) .
Methodological Insight : Apply network meta-analysis to rank treatments (P-scores) and adjust for heterogeneity (I² statistics). Use sensitivity analyses to exclude trials with outdated diagnostic criteria .
Q. What explains the gender-specific efficacy of this compound in IBS-D patients?
Women exhibit 30–50% higher plasma this compound concentrations due to slower CYP1A2 metabolism . Gender differences in 5-HT₃ receptor density and hormonal modulation (e.g., estrogen) may enhance drug response . Phase III trials (n=626–647 women) showed significant QOL improvements in diarrhea-predominant IBS (e.g., 35.98 RVALYs/1000 patients in severe cases) .
Methodological Insight : Stratify pharmacokinetic studies by sex and measure CYP1A2 activity via probe substrates (e.g., caffeine). Use validated QOL instruments (IBSQOL) to assess gender-specific outcomes .
Q. How does the Risk Evaluation and Mitigation Strategy (REMS) impact long-term safety data collection for this compound?
REMS mandates prescriber certification, patient enrollment, and AE reporting, reducing severe outcomes (e.g., zero transfusions/deaths post-REMS) . Over 9 years, IC incidence remained stable (0.36/1000 patient-years), while CoC declined due to laxative protocols .
Methodological Insight : Leverage REMS databases (28,084 patient-years) for longitudinal safety analyses. Apply time-trend analyses to evaluate AE incidence stability .
Q. What advanced statistical methods are used to quantify this compound's benefit-risk ratio?
The incremental net benefit (INB) framework quantifies trade-offs using RVALYs (relative value-adjusted life-years). In simulations, this compound yielded 34.1 RVALYs/1000 patients over 52 weeks, with >99% probability of net benefit . Subgroup analyses show greater INB in severe IBS-D (35.98 RVALYs vs. 17.97 in mild cases) .
Methodological Insight : Develop discrete event simulation models incorporating utilities for symptom relief and AE disutilities. Conduct probabilistic sensitivity analyses to assess uncertainty .
Properties
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZEAMFRNKZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044278 | |
Record name | Alosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.38e-01 g/L | |
Record name | Alosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as alosetron inhibit activation of non-selective cation channels which results in the modulation of serotonin-sensitive GI motor and sensory processes. | |
Record name | Alosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122852-42-0 | |
Record name | Alosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122852-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alosetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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